1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
The compound contains a tert-butyl group, a benzyl group, a benzo[d]imidazole group, and a pyrrolidin-2-one group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure, which has implications in chemical transformations, biosynthetic and biodegradation pathways .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The tert-butyl group is known for its unique reactivity pattern . The benzo[d]imidazole group can participate in various reactions involving aromatic systems. The pyrrolidin-2-one group can undergo reactions at the carbonyl group, such as nucleophilic addition.Scientific Research Applications
Catalytic Activities and Synthesis
- A study by Cheng et al. (2009) explored ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, highlighting their synthesis, structure, and catalytic activities. This research sheds light on the potential of similar N-heterocyclic carbene complexes in catalysis, particularly in hydrogen transfer reactions of ketones (Cheng et al., 2009).
Genotoxicity Studies
- The genotoxic effects of various compounds, including methyl-tert-butyl ether and benzene, were assessed by Chen et al. (2008) using comet assays on human lymphocytes. Though the study focuses on a different chemical, it emphasizes the importance of understanding the DNA damage potential of chemical compounds (Chen et al., 2008).
Polymerization Catalysis
- Research by Matsui et al. (2004) on pyrrolide-imine benzyl complexes of zirconium and hafnium provides insights into their synthesis, structures, and the significant role they play in ethylene polymerization catalysis. This suggests potential applications for similar compounds in industrial polymer synthesis (Matsui et al., 2004).
Properties
IUPAC Name |
1-tert-butyl-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-8-7-9-17(12-16)14-25-20-11-6-5-10-19(20)24-22(25)18-13-21(27)26(15-18)23(2,3)4/h5-12,18H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMXWCNAZNYDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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